Tert-butyl 3-phenyl-4-(trifluoroacetamido)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-phenyl-4-(trifluoroacetamido)pyrrolidine-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrrolidine ring, a phenyl group, a trifluoroacetamido group, and a tert-butyl ester group. Due to its unique chemical properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-phenyl-4-(trifluoroacetamido)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of an appropriate amino acid derivative followed by subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, tert-butyl 3-phenyl-4-(trifluoroacetamido)pyrrolidine-1-carboxylate can be used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.
Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents targeting various diseases.
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of certain products, such as polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl 3-phenyl-4-(trifluoroacetamido)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoroacetamido group, in particular, can engage in hydrogen bonding and other non-covalent interactions, influencing the biological activity of the compound. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 2-(2,2,2-trifluoroacetamido)benzoate
Tert-butyl-(2-(4-((2,2,2-trifluoroacetamido)methyl)benzamido)phenyl)carbamate
Uniqueness: Tert-butyl 3-phenyl-4-(trifluoroacetamido)pyrrolidine-1-carboxylate stands out due to its pyrrolidine ring, which is not commonly found in similar compounds. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-phenyl-4-[(2,2,2-trifluoroacetyl)amino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O3/c1-16(2,3)25-15(24)22-9-12(11-7-5-4-6-8-11)13(10-22)21-14(23)17(18,19)20/h4-8,12-13H,9-10H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOFBNUOSFGOPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)C(F)(F)F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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